

Application Notes and Protocols: Use of Sodium Chromate Tetrahydrate in Wood Preservation Techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium chromate tetrahydrate*

Cat. No.: *B154380*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **sodium chromate tetrahydrate** in wood preservation. Historically, chromium-containing compounds, including sodium dichromate (which can be formed from sodium chromate), have been integral components of highly effective wood preservatives. Their primary role is to act as a fixative for other biocidal components, such as copper and arsenic compounds, ensuring their long-term retention within the wood structure. This document outlines the formulation principles, treatment protocols, and performance data associated with chromated wood preservatives, with a specific focus on the function of the chromate component.

Introduction to Chromated Wood Preservatives

Sodium chromate and its derivatives, particularly sodium dichromate, are utilized in the formulation of waterborne wood preservatives. The most notable of these are Chromated Copper Arsenate (CCA) and Acid Copper Chromate (ACC). In these formulations, the hexavalent chromium (Cr(VI)) from the sodium chromate/dichromate acts as the primary fixation agent.^{[1][2][3]} It reacts with the wood components and the other preservative chemicals to form insoluble precipitates within the wood structure, rendering them resistant to leaching.^[4]

The American Wood Protection Association (AWPA) Standard P5 allows for the substitution of chromium trioxide with sodium dichromate in the formulation of CCA and ACC preservatives.^[1]

This highlights the interchangeability and functional equivalence of these chromium sources in established wood preservation systems.

Data Presentation: Performance of Chromated Wood Preservatives

The efficacy of wood preservatives is determined by standardized laboratory and field tests that measure the resistance of treated wood to fungal decay and insect attack. The following tables present representative quantitative data on the performance of chromated wood preservatives.

Table 1: Fungal Decay Resistance of Chromated Copper Borate (CCB) Treated Eucalyptus Wood

This table provides data on the mass loss of *Eucalyptus urophylla* x *Eucalyptus grandis* wood treated with varying concentrations of Chromated Copper Borate (CCB) and exposed to white-rot (*Trametes versicolor*) and brown-rot (*Gloeophyllum trabeum*) fungi in a laboratory decay test.^[5]

CCB Concentration (%)	Autoclave Pressure Time (minutes)	Mean Mass Loss (%) - <i>Trametes versicolor</i> (White-Rot)	Mean Mass Loss (%) - <i>Gloeophyllum trabeum</i> (Brown-Rot)
Untreated Control	0	53.00	19.10
1.5	30	1.10	0.74
1.5	60	0.53	0.35
1.5	90	1.25	0.85
2.0	30	1.15	0.78
2.0	60	0.60	0.40
2.0	90	1.30	0.90
2.5	30	1.20	0.82
2.5	60	0.65	0.45
2.5	90	1.35	0.95

Table 2: Leaching of Metals from Weathered CCA-Treated Wood

This table presents data on the cumulative leaching of arsenic (As), chromium (Cr), and copper (Cu) from weathered Chromated Copper Arsenate (CCA)-treated wood with different initial retention levels over a one-year period.[\[6\]](#)

Preservative Retention Level	Initial Retention (kg/m ³)	Cumulative Leached As (mg)	Cumulative Leached Cr (mg)	Cumulative Leached Cu (mg)
Low	2.7	99.3	27.4	19.9
Medium	4.8	880	87.8	44.2
High	35.4	2386	548	418

Experimental Protocols

The following are detailed methodologies for key experiments related to the application and evaluation of chromated wood preservatives, based on established standards.

3.1. Wood Treatment Protocol (Pressure Impregnation)

This protocol is a generalized procedure for treating wood samples with waterborne preservatives like those containing sodium chromate, based on standard pressure treatment processes.

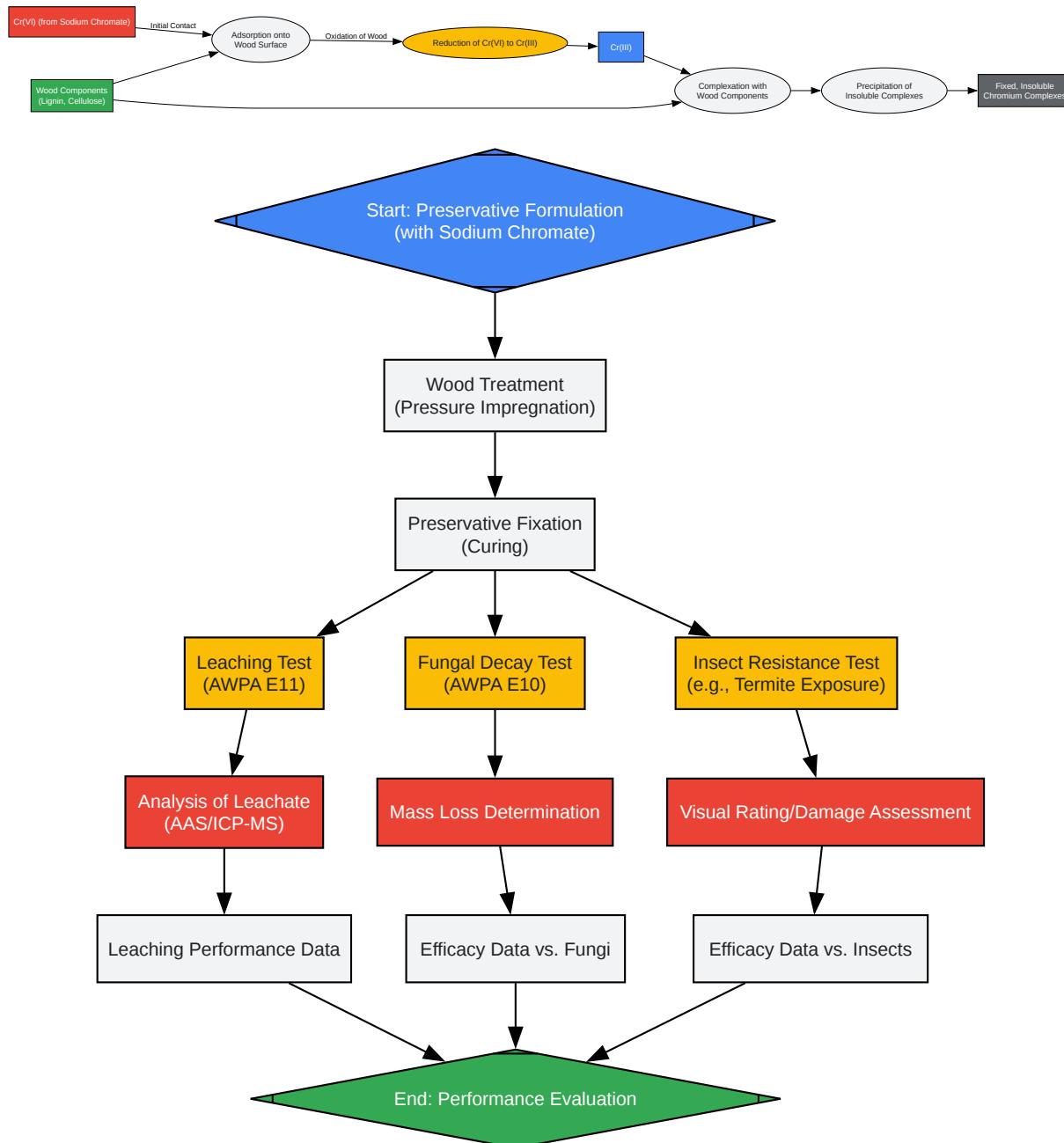
- **Sample Preparation:** Wood samples of a specified size and species (e.g., Southern Pine sapwood) are prepared and their initial oven-dry weight is determined.
- **Preservative Solution Preparation:** A treating solution of the desired concentration is prepared by dissolving the preservative components (e.g., copper sulfate, arsenic pentoxide, and sodium dichromate) in water.
- **Initial Vacuum:** The wood samples are placed in a treatment vessel, and an initial vacuum is applied (typically -70 to -95 kPa) for 15 to 60 minutes to remove air from the wood cells.
- **Flooding and Pressurization:** The treating solution is introduced into the vessel without breaking the vacuum. The vessel is then pressurized (typically 700 to 1400 kPa) for a specified period (e.g., 1 to 6 hours) to force the preservative into the wood.
- **Final Vacuum:** The pressure is released, and a final vacuum is applied to remove excess preservative solution from the wood surface.
- **Post-Treatment Conditioning:** The treated wood is removed from the vessel, weighed to determine preservative uptake, and then stored under controlled conditions (e.g., wrapped in plastic and kept at a specific temperature) for a period to allow for the chemical fixation of the preservative components within the wood.

3.2. Laboratory Fungal Decay Test (Soil-Block Test - AWPA E10)

This protocol outlines the standard laboratory method for determining the fungal decay resistance of preservative-treated wood.

- Sample Preparation: Small blocks of wood are treated with a range of preservative concentrations and allowed to fix and condition.
- Culture Bottle Preparation: Glass bottles are filled with soil, and a feeder strip of untreated wood is placed on the soil. The bottles are sterilized, and the soil is inoculated with a pure culture of a wood-decay fungus (e.g., *Gloeophyllum trabeum* for brown-rot or *Trametes versicolor* for white-rot).
- Incubation: The treated and untreated control blocks are placed on the feeder strips in the culture bottles. The bottles are then incubated under controlled temperature and humidity for a specified period (typically 12 weeks).
- Data Collection: After incubation, the blocks are removed, cleaned of fungal mycelium, and their final oven-dry weight is determined. The percentage of mass loss is calculated as a measure of decay.

3.3. Leaching Test (AWPA E11)


This protocol describes a standard method for evaluating the leachability of wood preservatives.

- Sample Preparation: Wood blocks are treated with the preservative and undergo fixation.
- Leaching Procedure: The treated blocks are submerged in a specified volume of distilled water. The water is agitated, and after a set period (e.g., 6 hours), the leachate is collected. This process is repeated with fresh distilled water for a specified number of cycles.
- Analysis: The collected leachate is analyzed for the concentration of the preservative components (e.g., chromium, copper, arsenic) using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
- Calculation: The amount of each component leached from the wood is calculated and is often expressed as a percentage of the initial retention.

Visualization of Signaling Pathways and Workflows

4.1. Chemical Fixation Pathway of Chromium in Wood

The following diagram illustrates the generally accepted chemical fixation pathway of hexavalent chromium in wood, a process central to the efficacy of chromated preservatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 2. Chromium Chemistry Hub: Unveiling the Uses and Impact of Sodium Dichromate [ceramic-glazes.com]
- 3. Sodium Dichromate: Structure, Properties, Production & Uses [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Comparison of Accelerated Methods for Evaluating Leaching from Preservative Treated Wood | Wood and Fiber Science [wfs.swst.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Use of Sodium Chromate Tetrahydrate in Wood Preservation Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154380#use-of-sodium-chromate-tetrahydrate-in-wood-preservation-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

